2-(Trifluoromethyl)pyridine-3-acetonitrile

Description

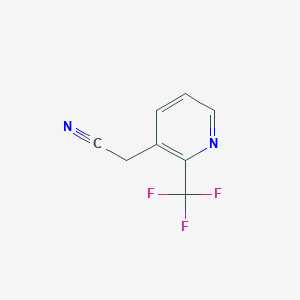

2-(Trifluoromethyl)pyridine-3-acetonitrile (CAS: 1000512-60-6) is a pyridine derivative featuring a trifluoromethyl (-CF₃) group at the 2-position and an acetonitrile (-CH₂CN) moiety at the 3-position. Its molecular formula is C₈H₅F₃N₂, with a molecular weight of 186.13 g/mol. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the acetonitrile substituent contributes to electron-withdrawing effects, making it a versatile intermediate in pharmaceuticals and agrochemicals .

Structure

2D Structure

Properties

IUPAC Name |

2-[2-(trifluoromethyl)pyridin-3-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2/c9-8(10,11)7-6(3-4-12)2-1-5-13-7/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOBJGXAOLWPNNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(F)(F)F)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another approach involves the assembly of the pyridine ring from a trifluoromethyl-containing building block .

Industrial Production Methods: Industrial production of this compound often relies on direct fluorination methods or building-block methods, depending on the desired target compound . These methods ensure the efficient and scalable production of 2-(Trifluoromethyl)pyridine-3-acetonitrile for various applications.

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)pyridine-3-acetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using suitable reducing agents to yield reduced derivatives.

Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethylpyridine derivatives, while substitution reactions can produce a variety of functionalized pyridine compounds .

Scientific Research Applications

Chemical Synthesis

1.1. Synthetic Intermediates

2-(Trifluoromethyl)pyridine-3-acetonitrile serves as an important intermediate in the synthesis of various complex organic molecules. It is utilized in the production of trifluoromethyl-pyridine derivatives, which have been shown to enhance biological activity due to the unique properties imparted by the trifluoromethyl group. For example, it can be used in the synthesis of agrochemicals and pharmaceuticals that require specific structural features for efficacy .

1.2. Catalytic Reactions

Recent advancements have demonstrated that this compound can be involved in catalytic reactions, such as palladium-catalyzed homocoupling reactions. These reactions benefit from the compound’s ability to stabilize catalytic species, leading to higher yields and reduced reaction times . The use of green solvents like Cyrene™ has also been explored, enhancing the efficiency of these reactions while minimizing environmental impact .

Agrochemical Applications

2.1. Crop Protection Agents

The compound is instrumental in developing agrochemicals, particularly fungicides and herbicides. Trifluoromethylpyridine derivatives have been extensively studied for their ability to protect crops from pests and diseases. Notably, compounds derived from this compound have shown promising results in agricultural applications, with several products achieving market approval for crop protection .

2.2. Examples of Agrochemical Products

| Product Name | Active Ingredient | Application Area |

|---|---|---|

| Fluazinam | Trifluoromethylpyridine derivative | Fungicide |

| Fluazifop-butyl | Trifluoromethylpyridine derivative | Herbicide |

These products capitalize on the unique physicochemical properties of trifluoromethyl groups, enhancing their effectiveness against various agricultural threats .

Pharmaceutical Applications

3.1. Drug Development

In the pharmaceutical industry, this compound is being investigated for its potential in drug development. Compounds containing this moiety have been linked to improved pharmacological profiles due to increased metabolic stability and bioavailability .

3.2. Clinical Trials and Market Approvals

Several derivatives are currently undergoing clinical trials or have received market approval for therapeutic applications, including treatments for infections and cancer . The trifluoromethyl group enhances the binding affinity of these compounds to biological targets, making them more effective.

Case Studies

4.1. Synthesis of Fluazinam

Fluazinam, a potent fungicide synthesized using intermediates derived from this compound, showcases the compound's utility in agrochemical applications. The synthesis involves multiple steps where the trifluoromethyl group contributes significantly to the biological activity of the final product .

4.2. Development of Antiviral Agents

Research has indicated that pyridine derivatives can be modified to enhance antiviral activity against various pathogens. Studies focusing on this compound suggest that its derivatives exhibit promising antiviral properties, warranting further exploration in medicinal chemistry .

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)pyridine-3-acetonitrile involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group enhances the compound’s ability to form hydrogen bonds and interact with biological molecules, leading to its biological activity . The exact pathways and targets depend on the specific application and the structure of the derivative being studied .

Comparison with Similar Compounds

Comparison with Positional Isomers

Positional isomerism significantly impacts physicochemical properties:

The 3-acetonitrile isomer’s proximity to the CF₃ group may enhance intramolecular electronic effects, influencing reactivity in cross-coupling reactions. In contrast, the 5-substituted isomer’s spatial separation could reduce steric hindrance, favoring applications in ligand design .

Comparison with Pyrimidine Analogues

Replacing the pyridine ring with pyrimidine alters electronic and structural properties:

| Compound Name | Core Structure | Molecular Formula | Key Differences |

|---|---|---|---|

| 2-(4-(Trifluoromethyl)pyrimidin-2-yl)acetonitrile | Pyrimidine | C₇H₄F₃N₃ | Two nitrogen atoms in the ring; increased hydrogen-bonding capacity |

| This compound | Pyridine | C₈H₅F₃N₂ | Single nitrogen; lower basicity |

However, the pyridine-based compound’s lower molecular weight (186.13 vs. 187.12 g/mol) may improve membrane permeability .

Comparison with Fused-Ring Derivatives

Fused-ring systems introduce complexity and biological activity:

| Compound Name | Structure | Molecular Formula | Key Features |

|---|---|---|---|

| 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetonitrile | Imidazo[1,2-a]pyridine | C₁₇H₁₄N₃ | Fused imidazole ring; enhanced rigidity and binding affinity |

| This compound | Monocyclic pyridine | C₈H₅F₃N₂ | Simpler structure; easier synthetic access |

The fused imidazo-pyridine derivative’s planar structure improves interactions with aromatic protein residues, but its synthesis requires multi-step protocols. The monocyclic pyridine derivative offers synthetic versatility for rapid derivatization .

Substituent Variations: Trifluoromethyl vs. Trifluoroethoxy

Substituent nature influences solubility and electronic effects:

| Compound Name | Substituent | Molecular Formula | Key Properties |

|---|---|---|---|

| 2-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile | 3-CN, 2-OCH₂CF₃ | C₈H₅F₃N₂O | Ether linkage increases hydrophilicity |

| This compound | 3-CH₂CN, 2-CF₃ | C₈H₅F₃N₂ | CF₃ group enhances lipophilicity |

The trifluoroethoxy substituent’s oxygen atom improves aqueous solubility, whereas the trifluoromethyl group prioritizes lipid membrane penetration. This distinction guides their use in different therapeutic contexts (e.g., CNS vs. peripheral targets) .

Impact of Additional Substituents

Halogenation or aryl additions modify bioactivity:

| Compound Name | Additional Substituents | Molecular Formula | Applications |

|---|---|---|---|

| 2-(2,4-Dichlorophenyl)-4-(trifluoromethyl)pyridine-3-acetonitrile | 2,4-Dichlorophenyl | C₁₄H₈Cl₂F₃N₂ | Enhanced herbicidal activity |

| This compound | None | C₈H₅F₃N₂ | Intermediate for antitumor agents |

Chlorine atoms in the dichlorophenyl derivative increase molecular weight (354.13 g/mol) and lipophilicity, improving soil persistence in agrochemicals. The unsubstituted compound’s simpler structure is preferred for modular drug design .

Biological Activity

2-(Trifluoromethyl)pyridine-3-acetonitrile is an organic compound known for its unique chemical structure, which includes a trifluoromethyl group attached to a pyridine ring and an acetonitrile group. This compound has garnered attention in scientific research due to its diverse biological activities and potential applications in pharmaceuticals and agrochemicals.

The presence of the trifluoromethyl group enhances the compound's lipophilicity and ability to interact with biological targets, making it a valuable intermediate in the synthesis of biologically active molecules. Its IUPAC name is 2-[2-(trifluoromethyl)pyridin-3-yl]acetonitrile, and it has the following chemical identifiers:

| Property | Value |

|---|---|

| Molecular Formula | C8H5F3N2 |

| InChI | InChI=1S/C8H5F3N2/c9-8(10,11)7-6(3-4-12)2-1-5-13-7/h1-2,5H,3H2 |

| InChI Key | KOBJGXAOLWPNNU-UHFFFAOYSA-N |

The biological activity of this compound is attributed to its interaction with specific molecular targets. The trifluoromethyl group facilitates hydrogen bonding and enhances the compound's affinity for various biological molecules. This interaction can lead to modulation of enzyme activity, receptor binding, and other cellular processes.

Biological Activity Overview

Recent studies have highlighted several areas where this compound exhibits significant biological activity:

- Antimicrobial Properties : Fluorinated compounds like this compound often show enhanced antimicrobial effects. The introduction of fluorine atoms can improve the compound's efficacy against various pathogens.

- Pharmacological Applications : The compound has been investigated as a potential drug candidate due to its ability to inhibit specific enzymes and receptors. For instance, studies have shown that compounds with trifluoromethyl groups can enhance potency in enzyme inhibition compared to non-fluorinated analogs .

- Agrochemical Use : Its unique properties make it suitable for developing crop protection products, where enhanced biological activity can lead to improved efficacy against pests and diseases.

Table 1: Summary of Biological Activities

Case Study: Enzyme Inhibition

A study conducted on the enzyme inhibition properties of trifluoromethyl-containing compounds demonstrated that this compound exhibited significant inhibition of specific targets involved in metabolic pathways. The inclusion of the trifluoromethyl group was shown to increase binding affinity and reduce IC50 values significantly compared to similar compounds without this modification .

Case Study: Antimicrobial Activity

Research focusing on the antimicrobial properties of fluorinated pyridines revealed that this compound had enhanced activity against certain bacterial strains. The study highlighted that the trifluoromethyl substitution could lead to alterations in membrane permeability, facilitating greater uptake into bacterial cells.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Trifluoromethyl)pyridine-3-acetonitrile, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis often involves multi-step reactions, including trifluoromethylation, nucleophilic substitution, and cyano group introduction. For example, demonstrates the use of acetonitrile derivatives as precursors in heterocyclic synthesis, highlighting the importance of solvent selection (e.g., DMF or THF) and temperature control (80–120°C) to minimize side reactions. Catalyst systems, such as palladium complexes (e.g., in ), can enhance coupling efficiency. Optimization should include monitoring intermediates via TLC and adjusting stoichiometric ratios of trifluoromethylating agents (e.g., CF₃I or Togni’s reagent) to improve yields .

Q. What analytical techniques are most effective for characterizing and validating the purity of this compound?

- Methodological Answer : Liquid Chromatography-Mass Spectrometry (LCMS) and High-Performance Liquid Chromatography (HPLC) are critical. and specify LCMS ([M+H]+ peaks) and HPLC retention times under conditions like SQD-FA05 (e.g., 1.25–1.70 minutes) to confirm molecular identity and purity. For reproducibility, use standardized gradients (e.g., 5–95% acetonitrile in water with 0.1% formic acid) and calibrate instruments with reference standards. Nuclear Magnetic Resonance (NMR) (¹H/¹³C/¹⁹F) is essential for structural confirmation, particularly for distinguishing regioisomers .

Q. What are the critical considerations in selecting catalysts for functionalizing the acetonitrile moiety?

- Methodological Answer : Palladium-based catalysts (e.g., Pd(OAc)₂ with phosphine ligands) are effective for cross-coupling reactions, as shown in . The choice of ligand (e.g., bis-phosphine or N-heterocyclic carbenes) influences reaction kinetics and stability. For cyano group transformations (e.g., hydrolysis to amides), acid or base catalysts (e.g., H₂SO₄ or KOH) require careful pH control to prevent decomposition. Solvent polarity (e.g., DMSO for polar intermediates) and inert atmospheres (N₂/Ar) are also critical to avoid side reactions .

Advanced Research Questions

Q. How can computational methods like DFT predict the reactivity and stability of intermediates in the synthesis of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations can model transition states and electron-density distributions to identify reactive sites. used DFT to optimize reaction pathways for imidazopyridine derivatives, revealing that electron-withdrawing groups (e.g., -CF₃) lower the energy barrier for nucleophilic attack. Software like Gaussian or ORCA can simulate solvent effects and thermodynamic parameters (ΔG, ΔH) to guide experimental design. Focus on Fukui indices for electrophilicity/nucleophilicity analysis and frontier molecular orbitals (HOMO/LUMO) for charge-transfer predictions .

Q. In designing analogs for medicinal chemistry, how do substituent variations influence biological activity and pharmacokinetics?

- Methodological Answer : Substituents at the pyridine ring (e.g., -CF₃, -CN) enhance metabolic stability and lipophilicity, as seen in . For target engagement (e.g., enzyme inhibition), use molecular docking (AutoDock Vina) to assess binding affinities. Pharmacokinetic optimization requires balancing logP (2–5) and topological polar surface area (TPSA < 140 Ų) for blood-brain barrier penetration or oral bioavailability. Introduce bioisosteres (e.g., -SO₂CF₃ for -CF₃) to mitigate toxicity while retaining activity .

Q. How can mechanistic studies resolve contradictions in reaction outcomes when using different trifluoromethylation reagents?

- Methodological Answer : Contrast the reactivity of radical (e.g., Togni’s reagent) vs. electrophilic (e.g., CF₃SO₂Cl) trifluoromethylation pathways. highlights methods for regioselective CF₃ introduction via copper-mediated cross-coupling. Use kinetic isotope effects (KIE) and radical trapping experiments (e.g., TEMPO) to identify intermediates. For divergent outcomes (e.g., competing C- vs. N-trifluoromethylation), adjust steric and electronic factors (e.g., bulky ligands or electron-deficient aryl halides) to direct selectivity .

Q. What strategies enhance the compound’s utility in materials science applications, such as polymer or liquid crystal design?

- Methodological Answer : The -CF₃ group’s electron-withdrawing nature and thermal stability () make it suitable for π-conjugated polymers. Incorporate into polyimides or polyesters via Suzuki-Miyaura coupling to improve dielectric properties. For liquid crystals, modify the pyridine core with alkyl chains to tune mesophase behavior. Use differential scanning calorimetry (DSC) and polarized optical microscopy (POM) to characterize phase transitions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.